![molecular formula C11H21NO2 B1375243 2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane CAS No. 1496715-13-9](/img/structure/B1375243.png)
2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
- A novel Prins cascade process was developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, representing the first synthesis of spiromorpholinotetrahydropyran derivatives through Prins bicyclization (B. Reddy et al., 2014).
- Synthesis of 2,2,8-trimethyl-1,7-dioxaspiro[5.5]undecane, as both racemate and specific isomers, was achieved for use in studying rove beetles (Hesheng Zhang et al., 1999).
Electrocatalysis and Oxidation
- Electrocatalytic oxidation of diols on a modified graphite felt electrode yielded optically active lactones, showcasing the potential for asymmetric synthesis (Y. Kashiwagi et al., 2003).
- Enantioselective electrocatalytic oxidation of racemic sec-alcohols and amines using a chiral 1-azaspiro[5.5]undecane N-oxyl radical was demonstrated, illustrating its usefulness in selective chemical transformations (Y. Kashiwagi et al., 1999), (Y. Kashiwagi et al., 1999).
Biological Applications
- The synthesis of (2S,4R,6R,8S)-2,4,8-trimethyl-1,7-dioxaspiro[5.5]undecane, a pheromone component of the shield bug Cantao Parentum, was achieved, indicating its role in insect communication (I. V. Mineeva, 2014).
Stereochemistry and Crystal Structure
- Studies on the crystal structures of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives contributed to the understanding of the conformational properties of these compounds (Wulan Zeng et al., 2013).
Properties
IUPAC Name |
2,10,10-trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9-6-12-8-11(14-9)4-5-13-10(2,3)7-11/h9,12H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGBCYBVACEZRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2(O1)CCOC(C2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1375160.png)
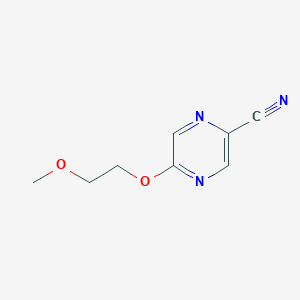


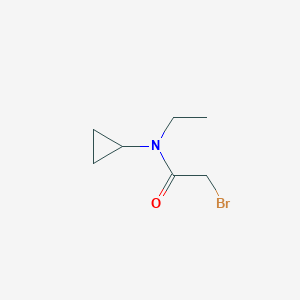

![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)
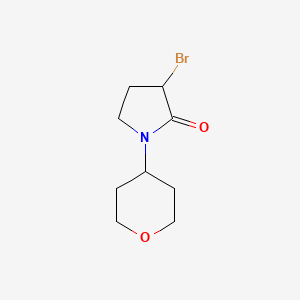


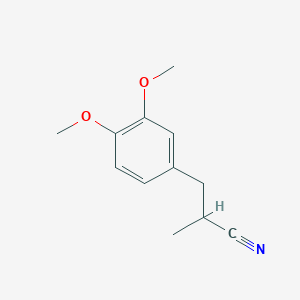
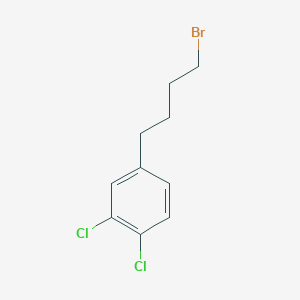
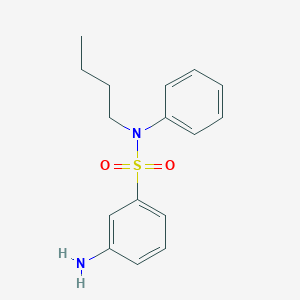
![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)
